
ブロモピルビン酸エチル
概要
説明
臭化ピルビン酸エチルは、分子式がC5H7BrO3である有機化合物です。無色から淡黄色の液体であり、主に有機合成の中間体として使用されます。この化合物は、臭素とエステル官能基の両方を有しているため反応性が高く、さまざまな化学反応において貴重な試薬となります。
2. 製法
合成経路と反応条件: 臭化ピルビン酸エチルは、いくつかの方法で合成することができます。一般的な方法の1つは、臭化ピルビン酸エチルを臭素塩化物で臭素化する反応です。 この反応は、通常、臭化ピルビン酸エチルをあらかじめ生成された臭素塩化物またはその場で生成された臭素塩化物と接触させることによって行われます 。 別の方法には、N-ブロモスクシンイミドまたは1,3-ジブロモ-5,5-ジメチルヒダントインを用いて乳酸エチルを酸化および臭素化する反応があります .
工業生産方法: 工業的には、臭化ピルビン酸エチルは、臭化ピルビン酸エチルと臭素塩化物を反応させた後、粗生成物混合物を精製して高純度の臭化ピルビン酸エチルを得ることで製造されています .
科学的研究の応用
Antibacterial Applications
Broad-Spectrum Antibacterial Activity
EBP has been identified as a promising broad-spectrum antibacterial agent. Research indicates that it effectively inhibits both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis and ESKAPE pathogens, which are notorious for their resistance to conventional antibiotics. In vitro studies have demonstrated that EBP exhibits concentration-dependent bactericidal activity against these pathogens. Specifically, it targets key enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to a reduction in ATP levels and inhibiting iron uptake mechanisms in bacteria .
Mechanism of Action
The mechanism by which EBP exerts its antibacterial effects includes:
- Inhibition of GAPDH, pyruvate kinase, isocitrate lyase, and malate synthase.
- Reduction of bacterial biofilm formation at significantly lower concentrations compared to traditional antibiotics like vancomycin.
- Demonstrated efficacy in vivo in murine models, showing comparable results to vancomycin at reduced dosages .
Synthesis and Chemical Properties
Synthesis Methods
EBP is synthesized through various chemical reactions, one notable method involves the reaction of ethyl pyruvate with bromine chloride. This process yields high-purity EBP while producing hydrogen chloride as a byproduct, which is easier to remove than hydrogen bromide produced in previous synthesis methods. The synthesis process can be summarized as follows:
This method not only improves the stability of the product but also enhances the overall yield compared to older techniques .
Pharmaceutical Development
Potential in Drug Development
EBP serves as an intermediate in the synthesis of various pharmaceutical compounds. It has been used to prepare derivatives that show promise as bacterial inhibitors, specifically targeting thiazole and pyrimidine structures. These derivatives are being investigated for their potential therapeutic effects against bacterial infections .
Case Studies and Research Findings
Recent studies have highlighted the potential of EBP in drug repurposing efforts aimed at combating antibiotic resistance. For instance, a study demonstrated that EBP could synergize with existing antibiotics, enhancing their efficacy against resistant strains without negatively interacting with them . This positions EBP as a valuable candidate for further research into new therapeutic strategies.
作用機序
臭化ピルビン酸エチルは、複数のメカニズムを通じてその効果を発揮します。
解糖系の阻害: グリセルアルデヒド-3-リン酸デヒドロゲナーゼ(GAPDH)、ピルビン酸キナーゼ、イソクエン酸リアーゼ、リンゴ酸シンターゼなど、解糖系に関与する重要な酵素を阻害します.
ATPレベルの低下: 解糖系酵素を阻害することによって、ATPレベルが低下し、細胞のエネルギー代謝に影響を与えます.
鉄の取り込み阻害: また、細菌の増殖に不可欠なトランスフェリン媒介鉄の取り込みも阻害します.
6. 類似の化合物との比較
臭化ピルビン酸エチルは、次のような他の類似の化合物と比較することができます。
臭化ピルビン酸メチル: 構造は類似していますが、エチル基の代わりにメチル基を持っています。
臭化ピルビン酸: 臭化ピルビン酸エチルの酸形態。
ピルビン酸エチル: 臭素原子を持たないため、特定の置換反応では反応性が低くなります.
独自性: 臭化ピルビン酸エチルは、臭素とエステル官能基のユニークな組み合わせにより、さまざまな化学反応において非常に反応性が高く汎用性があり、その類似体とは異なります。
生化学分析
Cellular Effects
It is known to inhibit glycolysis and mitochondrial metabolism in cancer cells
Molecular Mechanism
It is known to inhibit glycolysis and mitochondrial metabolism in cancer cells
Metabolic Pathways
Ethyl bromopyruvate is known to inhibit glycolysis and mitochondrial metabolism in cancer cells , suggesting that it is involved in these metabolic pathways
準備方法
Synthetic Routes and Reaction Conditions: Ethyl bromopyruvate can be synthesized through several methods. One common method involves the bromination of ethyl pyruvate using bromine chloride. The reaction is typically carried out by contacting ethyl pyruvate with pre-formed bromine chloride or with bromine chloride generated in situ . Another method involves the oxidation and bromination of ethyl lactate using N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin .
Industrial Production Methods: In industrial settings, ethyl bromopyruvate is produced by reacting ethyl pyruvate with bromine chloride, followed by purification of the crude product mixture to obtain high-purity ethyl bromopyruvate .
化学反応の分析
反応の種類: 臭化ピルビン酸エチルは、次のようなさまざまな種類の化学反応を起こします。
酸化還元反応: 臭化ピルビン酸エチルを含む特定の酸化還元反応はあまり一般的ではありませんが、その構造類似体はこれらの反応を起こします。
付加反応: 活性水素原子を含む化合物との付加反応を起こす可能性があります。
一般的な試薬と条件:
求核試薬: イミダゾール、ピラゾール、およびその他のアゾール.
酸化剤: N-ブロモスクシンイミド、臭素塩化物.
主な生成物:
N-アルキル化アゾール: アゾールと反応させると、臭化ピルビン酸エチルはN-アルキル化生成物を形成します.
臭素化エステル: 臭素化反応により、さまざまな臭素化エステルが形成されます.
4. 科学研究への応用
臭化ピルビン酸エチルは、科学研究において幅広い用途があります。
類似化合物との比較
Ethyl bromopyruvate can be compared with other similar compounds, such as:
Methyl Bromopyruvate: Similar in structure but with a methyl group instead of an ethyl group.
Bromopyruvic Acid: The acid form of ethyl bromopyruvate.
Ethyl Pyruvate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness: Ethyl bromopyruvate’s unique combination of bromine and ester functional groups makes it highly reactive and versatile in various chemical reactions, distinguishing it from its analogs.
生物活性
Ethyl bromopyruvate (EBP) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of EBP, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.
Overview of Ethyl Bromopyruvate
Ethyl bromopyruvate is a derivative of pyruvic acid, synthesized from ethyl pyruvate and bromine chloride. It serves as an intermediate in the production of various pharmaceuticals and has been investigated for its potential as a broad-spectrum antibacterial agent and an anticancer compound .
EBP has demonstrated significant antibacterial activity against various pathogens, including Mycobacterium tuberculosis (Mtb) and ESKAPE pathogens. The compound exhibits concentration-dependent bactericidal effects, primarily through the inhibition of key enzymes involved in bacterial metabolism. Notably, EBP inhibits glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to reduced ATP levels and impaired iron uptake in bacteria .
The following table summarizes the key enzymes inhibited by EBP:
Enzyme | Effect of EBP |
---|---|
GAPDH | Inhibition leads to reduced ATP |
Pyruvate Kinase | Inhibition observed |
Isocitrate Lyase | Inhibition observed |
Malate Synthase | Inhibition observed |
Bactericidal Efficacy
In comparative studies, EBP has shown efficacy similar to or exceeding that of traditional antibiotics like isoniazid and rifampicin against drug-resistant strains of Mtb. In addition, it significantly reduces biofilm formation at concentrations much lower than those required for vancomycin .
Case Study: Neutropenic Murine Model
In a neutropenic murine model of Staphylococcus aureus infection, EBP was tested for its in vivo efficacy. Results indicated that EBP not only reduced bacterial counts effectively but did so at a fraction of the dosage required for vancomycin, showcasing its potential as a therapeutic agent against resistant infections .
Anticancer Potential
In addition to its antibacterial properties, EBP has been investigated for its anticancer effects. It is believed to inhibit the Warburg effect—a phenomenon where cancer cells preferentially utilize glycolysis over oxidative phosphorylation—thereby reducing tumor cell proliferation .
Summary of Research Findings
Recent studies have established EBP as a promising candidate for further development as an antibiotic. Its ability to target both drug-susceptible and resistant strains makes it particularly valuable in the context of rising antibiotic resistance.
Key Findings
- Broad-Spectrum Activity : Effective against both Mtb and ESKAPE pathogens.
- Mechanism : Inhibits critical metabolic enzymes leading to reduced energy production in bacteria.
- In Vivo Efficacy : Demonstrated effectiveness in animal models with lower dosages compared to existing antibiotics.
特性
IUPAC Name |
ethyl 3-bromo-2-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO3/c1-2-9-5(8)4(7)3-6/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICYTAYPKBLQFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058780 | |
Record name | Propanoic acid, 3-bromo-2-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70-23-5 | |
Record name | Ethyl bromopyruvate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl bromopyruvate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl bromopyruvate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62182 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanoic acid, 3-bromo-2-oxo-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanoic acid, 3-bromo-2-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl bromopyruvate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.663 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl bromopyruvate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ4Z94MM35 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of ethyl bromopyruvate as an antibacterial agent?
A1: Ethyl bromopyruvate exhibits broad-spectrum antibacterial activity against both drug-susceptible and drug-resistant Mycobacterium tuberculosis and ESKAPE pathogens. Its primary mechanism involves the inhibition of glyceraldehyde 3-phosphate dehydrogenase (GAPDH) in M. tuberculosis, leading to a reduction in adenosine triphosphate (ATP) levels and disruption of transferrin-mediated iron uptake [].
Q2: Does ethyl bromopyruvate inhibit other enzymes besides GAPDH?
A2: Yes, in addition to GAPDH, ethyl bromopyruvate also inhibits pyruvate kinase, isocitrate lyase, and malate synthase to varying extents in M. tuberculosis [].
Q3: How does ethyl bromopyruvate affect bacterial biofilms?
A3: Ethyl bromopyruvate has been shown to significantly reduce biofilm formation at a concentration 64-fold lower than vancomycin, highlighting its potential for treating biofilm-related infections [].
Q4: What is the significance of ethyl bromopyruvate's activity against ESKAPE pathogens?
A4: ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are notorious for their multidrug resistance. The potent activity of ethyl bromopyruvate against these pathogens makes it a promising candidate for developing new antibiotics [].
Q5: Has the in vivo efficacy of ethyl bromopyruvate been evaluated?
A5: Yes, in a neutropenic murine model of S. aureus infection, ethyl bromopyruvate demonstrated efficacy comparable to vancomycin in reducing bacterial counts in thigh tissue, even at a significantly lower dosage (1/25th) [].
Q6: What is the molecular formula and weight of ethyl bromopyruvate?
A6: The molecular formula of ethyl bromopyruvate is C5H7BrO3, and its molecular weight is 209.02 g/mol.
Q7: What spectroscopic data is available for ethyl bromopyruvate?
A7: While specific spectroscopic data is not provided in the provided research, ethyl bromopyruvate is commonly characterized using techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) [].
Q8: How is ethyl bromopyruvate used in the synthesis of quinoline derivatives?
A8: Ethyl bromopyruvate reacts with acetylenedicarboxylate and isatin in the presence of sodium hydride (NaH) to regioselectively yield quinoline derivatives with the ethyl ester group in the 4-position [].
Q9: Can ethyl bromopyruvate be used to synthesize thiazole derivatives?
A9: Yes, ethyl bromopyruvate is a versatile reagent for thiazole synthesis. It reacts with benzothioamides to produce thiazole derivatives. The regioselectivity of the reaction is influenced by the steric and electronic properties of the substituents on the benzothioamide ring [].
Q10: What other heterocyclic compounds can be synthesized using ethyl bromopyruvate?
A10: Ethyl bromopyruvate has proven valuable for synthesizing a wide range of heterocyclic compounds, including:- Functionalized thiazoles [, ]- Indolizines []- Functionalized furans []- Imidazo[2,1-b]thiazoles []- Pyrrolo[1,2-a]quinoxalines [, ]- Thiazolo[3,4-a]quinoxalines []- Pyrrolo[1,2-f]phenanthridines []- (1,2-Dihydro-2-oxoquinoxaline-3-yl)methyl carbamodithioate derivatives []- Dihydropyrimidinones and tetrahydro-2-thioxopyrimidinones []- Oxazolopyrimidoazepines []- Imidazopyrimidines []
Q11: What role does ethyl bromopyruvate play in the synthesis of difluoroindolecarboxylic acid ethyl esters?
A11: Lithiated N-BOC-3,4-difluoroaniline reacts with ethyl bromopyruvate to afford ethyl 4,5-difluoroindole-3-carboxylate. This reaction provides a simple and direct method for synthesizing specific difluoroindolecarboxylic acid ethyl esters [].
Q12: Are there any specific reaction conditions or catalysts often employed in reactions involving ethyl bromopyruvate?
A12: Reaction conditions and catalysts for reactions involving ethyl bromopyruvate vary depending on the desired product. Common conditions include the use of bases like sodium hydride (NaH) or potassium hydroxide (KOH), and solvents like ethanol or acetonitrile. Some reactions proceed efficiently under mild, solvent-free conditions at room temperature [, , , , , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。